
2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (2-MTFMPP, 95%) is a synthetic compound with a wide range of applications in the scientific and research fields. It is a phenol derivative and has a molecular formula of C10H8F3O2. This compound is also known as 4-Methoxy-3-trifluoromethylphenol and is used in a variety of laboratory experiments. It has been used in the synthesis of medicines, as a component of pesticides, and as a reagent in organic synthesis.
Scientific Research Applications
2-MTFMPP, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and pesticides, as a catalyst in organic synthesis, and as a reactant in the synthesis of novel materials. It is also used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of nanomaterials.
Mechanism of Action
2-MTFMPP, 95% is known to act as a Lewis acid, which means it can donate electrons to molecules and ions. This allows it to act as a catalyst in organic synthesis and to participate in a variety of other chemical reactions. It is also known to act as an oxidizing agent, which means it can transfer electrons from one molecule to another. This allows it to be used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-MTFMPP, 95% is known to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body. Additionally, it has been found to have antioxidant properties, which means it can protect cells from oxidative damage caused by free radicals.
Advantages and Limitations for Lab Experiments
2-MTFMPP, 95% has a variety of advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability. Additionally, it is easy to handle and store, making it an ideal reagent for laboratory experiments. However, it is important to note that it is a toxic compound and should be handled with care. Additionally, it is not soluble in water, so it is important to use a suitable solvent when using this compound in experiments.
Future Directions
2-MTFMPP, 95% has a wide range of potential applications in the future. For example, it could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the synthesis of novel materials. Additionally, it could be used to develop new catalysts for organic synthesis, as well as for the synthesis of polymers and nanomaterials. Additionally, it could be used to develop new methods for the oxidation of organic compounds, as well as for the synthesis of new drugs. Finally, it could be used to develop new methods for the detection and quantification of biological molecules.
Synthesis Methods
2-MTFMPP, 95% is synthesized through a reaction between 4-methoxybenzaldehyde and trifluoromethanesulfonic acid. The reaction is carried out in an inert atmosphere at a temperature of 25°C. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid, and the reaction is complete in approximately two hours. The product is isolated and purified by column chromatography.
properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-6-9(8-11(13)14(15,16)17)10-4-2-3-5-12(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEKOPBWGRUUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683641 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-30-7 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

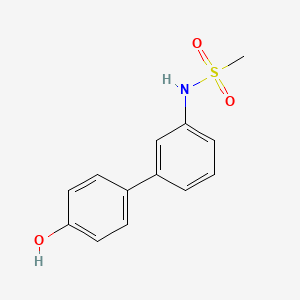
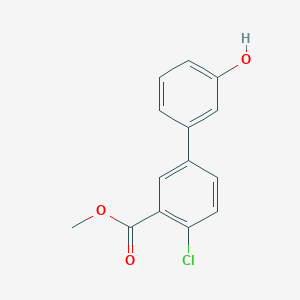


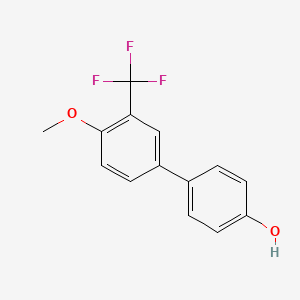

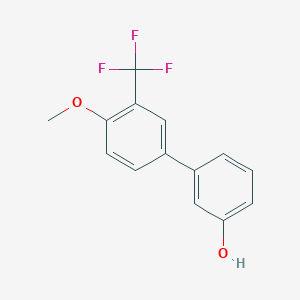
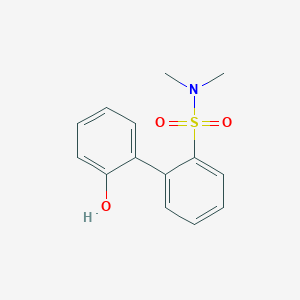
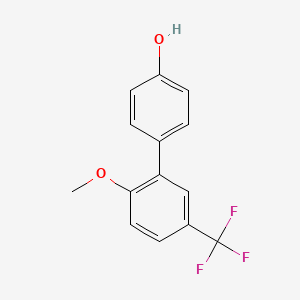

![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)
